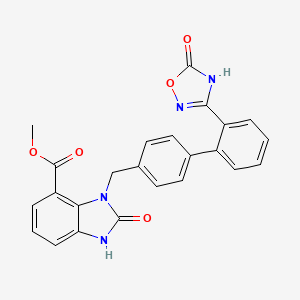

Azilsartan Impurity J

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Azilsartan Impurity J is a byproduct formed during the synthesis of Azilsartan, an angiotensin II receptor blocker used to treat hypertension. The control of impurities in pharmaceuticals is crucial as they can affect the efficacy and safety of the drug. Understanding the nature and formation of these impurities helps in optimizing the manufacturing process to minimize their presence .

科学的研究の応用

Azilsartan Impurity J is primarily studied in the context of pharmaceutical research to understand its formation and impact on the efficacy and safety of Azilsartan. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in drug formulations . Additionally, understanding the properties and behavior of such impurities can aid in the development of more efficient and safer drug manufacturing processes .

作用機序

Target of Action

Azilsartan, also known as “Azilsartan Impurity J”, primarily targets the Angiotensin II Type 1 Receptor (AT1R) . This receptor is a part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Azilsartan functions as an Angiotensin II receptor blocker (ARB) . It inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking its binding to the AT1 receptor . This blockade prevents angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys, from exerting its effects, thereby leading to vasodilation and reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Azilsartan inhibits the action of angiotensin II, thereby disrupting the RAAS pathway . This results in vasodilation, reduced secretion of aldosterone, and decreased water reabsorption in the kidneys .

Pharmacokinetics

The bioavailability of Azilsartan is about 60% . It has a maximum concentration time (tmax) of 1.5–3 hours and a half-life of approximately 11 hours . These properties influence the drug’s absorption, distribution, metabolism, and excretion (ADME), impacting its overall bioavailability .

Result of Action

The molecular and cellular effects of Azilsartan’s action primarily involve the inhibition of cell proliferation and the enhancement of adipogenesis . In aortic endothelial cells, Azilsartan inhibited cell proliferation at concentrations as low as 1 μmol/l . In cultured 3T3-L1 preadipocytes, Azilsartan enhanced adipogenesis .

Action Environment

Environmental factors such as pH and temperature can influence the stability and action of Azilsartan. It shows greater photostability and dry heat stability . Azilsartan is degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater extent of degradation up to 40% with hydrogen peroxide .

Safety and Hazards

将来の方向性

準備方法

The synthesis of Azilsartan involves treating 1-[[2′-cyano-biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester with 2-ethylhexyl chloroformate, followed by cyclization in refluxing xylene and subsequent saponification . The reaction temperature can reach up to 140°C, and the alkalinity of the solution is adjusted using hydrochloric acid after saponification . During this process, various impurities, including Azilsartan Impurity J, can form.

化学反応の分析

Azilsartan Impurity J can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Azilsartan Impurity J can be compared with other impurities formed during the synthesis of Azilsartan, such as:

- Azilsartan Impurity A

- Azilsartan Impurity B

- Azilsartan Impurity C

- Azilsartan Impurity D

Each impurity has a unique structure and formation pathway, which can influence its impact on the final drug product. This compound is unique in its specific formation conditions and its potential effects on the drug’s properties .

特性

IUPAC Name |

methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOITPRMCZPASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)